molecular formula C11H13BrO3 B1271267 2-Bromo-5-methoxy-4-propoxybenzaldehyde CAS No. 515847-38-8

2-Bromo-5-methoxy-4-propoxybenzaldehyde

Cat. No. B1271267
M. Wt: 273.12 g/mol
InChI Key: RKNVXLLKGRFKHM-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-propoxybenzaldehyde is a compound that belongs to the class of organic molecules known as bromobenzaldehydes, which are characterized by the presence of a bromine atom and an aldehyde functional group attached to a benzene ring. The compound also contains methoxy and propoxy substituents, which are oxygen-containing functional groups connected to the benzene ring through an ether linkage. These substituents can significantly influence the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of substituted bromobenzaldehydes can be achieved through various methods. For instance, the selective ortho-bromination of benzaldehydes using palladium-catalyzed C-H activation has been demonstrated as an effective strategy for producing substituted 2-bromobenzaldehydes, with O-methyloxime serving as a directing group . This method could potentially be adapted for the synthesis of 2-Bromo-5-methoxy-4-propoxybenzaldehyde by choosing appropriate starting materials and reaction conditions. Additionally, the Vilsmeier-Hack reaction, which involves the use of DMF and POCl3, has been employed to synthesize 4-benzyloxy-2-methoxybenzaldehyde, indicating that similar conditions could be used for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of bromobenzaldehydes can be elucidated using X-ray crystallography, as demonstrated for 2-bromo-3-hydroxybenzaldehyde . Such analysis can reveal the precise arrangement of atoms within the molecule, including the orientation of the bromine atom and the aldehyde group relative to the benzene ring. For 2-Bromo-5-methoxy-4-propoxybenzaldehyde, similar structural analyses would be necessary to confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Bromobenzaldehydes can participate in a variety of chemical reactions. For example, they can be used as intermediates in the synthesis of other organic compounds, such as 1-aryl-1H-indazoles, through reactions with arylhydrazines in the presence of palladium catalysts . The presence of electron-donating methoxy and propoxy groups in 2-Bromo-5-methoxy-4-propoxybenzaldehyde could influence its reactivity in such transformations, potentially leading to unique reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzaldehydes can be studied using various spectroscopic techniques, such as FT-IR and FT-Raman spectroscopy, as well as computational methods like density functional theory (DFT) . These studies can provide insights into the vibrational modes, electronic structure, and chemical reactivity of the molecule. Additionally, NMR analyses can offer information on the electronic environment of the hydrogen and carbon atoms within the molecule . The thermodynamic properties of bromobenzaldehydes can also be determined from spectroscopic data, which can be useful for understanding the stability and behavior of the compound under different conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • The unique chemical structure of 2-Bromo-5-methoxy-4-propoxybenzaldehyde allows for its use in diverse synthetic applications. For instance, Otterlo et al. (2004) observed that bromination of 3-hydroxybenzaldehyde can lead to the formation of similar compounds, demonstrating the reactivity and utility of brominated benzaldehydes in chemical synthesis (Otterlo et al., 2004).

Role in Novel Compound Formation

  • The compound has been used as a precursor or intermediate in the synthesis of various novel compounds. For example, Chen Bing-he (2008) synthesized Methyl 4-Bromo-2-methoxybenzoate starting from a bromo-substituted precursor, indicating the potential of bromo-substituted benzaldehydes in forming complex organic molecules (Chen Bing-he, 2008).

Liquid Crystal Synthesis

  • Jamain et al. (2020) investigated the synthesis of liquid crystal molecules using cinnamaldehyde-based compounds with different terminal groups, including bromo substituents. This research suggests that compounds like 2-Bromo-5-methoxy-4-propoxybenzaldehyde could be relevant in the design and synthesis of liquid crystalline materials (Jamain et al., 2020).

Antioxidant Activity

  • Rijal et al. (2022) synthesized derivatives of halogenated vanillin, including bromo-substituted benzaldehydes, and evaluated their antioxidant activities. This indicates that compounds similar to 2-Bromo-5-methoxy-4-propoxybenzaldehyde could potentially have antioxidant properties (Rijal et al., 2022).

Polymorphism and Structural Analysis

  • Silva et al. (2004) reported a new polymorph of a bromo-hydroxybenzaldehyde compound. The study of polymorphism in such compounds is essential for understanding their crystallographic and physical properties (Silva et al., 2004).

Preparation of Medicinal Intermediates

  • Afanas'eva et al. (1987) explored the oxidative bromination of vanillin, a process relevant to the synthesis of medically important compounds. Brominated benzaldehydes, such as 2-Bromo-5-methoxy-4-propoxybenzaldehyde, could play a role in these synthetic pathways (Afanas'eva et al., 1987).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-bromo-5-methoxy-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNVXLLKGRFKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxy-4-propoxybenzaldehyde

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